molecular formula C23H29N3O4 B2667116 N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-65-7

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2667116
CAS No.: 872855-65-7
M. Wt: 411.502
InChI Key: ZINRIQNCLIYYEH-UHFFFAOYSA-N
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Description

Historical Context of Indole-Morpholine Hybrid Compounds

The convergence of indole and morpholine motifs in drug design stems from their complementary pharmacological profiles. Indole , first isolated in 1866 during indigo dye studies, gained prominence after the discovery of serotonin (1948) and auxins (1930s), revealing its role in neurotransmission and plant physiology. Morpholine , a saturated oxygen-nitrogen heterocycle, emerged as a solubility-enhancing moiety in 20th-century antibiotics like linezolid.

Early hybrid systems, such as 5-(morpholin-4-ylsulfonyl)indoline, demonstrated the synergy between indole’s planar aromaticity and morpholine’s conformational flexibility. The 2017 synthesis of indole-pyrimidine-morpholine hybrids marked a paradigm shift, with compound 15 achieving IC~50~ = 0.29 μM against MCF-7 breast cancer cells. These milestones established indole-morpholine architectures as scaffolds for multitarget agents.

Significance in Medicinal Chemistry Research

Indole-morpholine hybrids address three critical challenges:

  • Bioavailability : Morpholine’s polarity counterbalances indole’s hydrophobicity, as evidenced by the 42% tubulin polymerization inhibition at 10 μM for compound 15 .
  • Target versatility : Indole binds aromatic residues in kinase pockets (e.g., CDK2), while morpholine engages hydrogen-bonding residues (e.g., Thr114 in CB2 receptors).
  • Resistance modulation : Indoline-morpholine derivatives enhance β-lactam efficacy against MRSA by disrupting efflux pumps.

Table 1 : Key Pharmacological Advantages of Indole-Morpholine Hybrids

Property Indole Contribution Morpholine Contribution
Target binding π-π stacking with Phe87 H-bonding with Thr114
Solubility Moderate (logP ~2.1) High (aqueous solubility)
Metabolic stability Susceptible to CYP450 Stabilizes via ring strain

Current Research Paradigms

Three strategies dominate contemporary studies:

  • One-pot syntheses : Efficient methods like the Huisgen cycloaddition merge indole, morpholine, and pyrimidine cores in ≤3 steps.
  • Dual-targeting agents : Hybrids such as N-ethylmorpholine-indole derivatives exhibit CB2 receptor affinity (K~i~ = 12 nM) while inhibiting tubulin.
  • Antimicrobial potentiators : Thiomorpholine-indole hybrids reduce MRSA MICs 8-fold when combined with oxacillin.

Rationale for N-Cycloheptyl-2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide Investigation

This compound integrates four pharmacophoric elements:

  • Indole core : Facilitates intercalation into DNA or protein binding pockets.
  • Morpholino-2-oxoethyl : Enhances solubility and introduces H-bond acceptors.
  • Cycloheptyl group : Increases lipophilicity (predicted logP = 3.8) for blood-brain barrier penetration.
  • Oxoacetamide linker : Mimics natural α-ketoamide protease substrates (e.g., SARS-CoV-2 main protease inhibitors).

Structural comparison to lead compounds :

Feature Compound 15 Target Compound
Indole substitution 5-Methoxy 3-Oxoacetamide
Morpholine position C6 of pyrimidine N-linked to ethyl spacer
IC~50~ (MCF-7) 0.29 μM Pending evaluation

Properties

IUPAC Name

N-cycloheptyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-21(25-11-13-30-14-12-25)16-26-15-19(18-9-5-6-10-20(18)26)22(28)23(29)24-17-7-3-1-2-4-8-17/h5-6,9-10,15,17H,1-4,7-8,11-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINRIQNCLIYYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a morpholino-substituted acetic acid derivative under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among indole-2-oxoacetamide derivatives and their biological implications are summarized below:

Compound Name Substituents (Indole N1 and Acetamide N) Key Functional Groups Reported Activity (IC50/Mechanism)
Target Compound N1: 2-morpholino-2-oxoethyl; Acetamide N: cycloheptyl Morpholino, cycloheptyl Not reported (assumed anticancer)
Compound 5r (–3) N1: adamantane; Acetamide N: varied amines Adamantane IC50 = 10.56 ± 1.14 µM (HepG2); caspase-8-dependent apoptosis
D-24851 () N1: chlorobenzyl; Acetamide N: pyridin-4-yl Chlorobenzyl, pyridinyl Microtubule inhibition; efficacy against multidrug-resistant tumors
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () Acetamide N: 4-fluorobenzyl Fluorobenzyl Not reported (potential enhanced PK/PD due to fluorine)
2-(1H-Indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide () Acetamide N: 2-morpholinoethyl Morpholinoethyl Not reported (morpholino may improve solubility)

Key Observations:

  • Adamantane vs. Morpholino Groups: Adamantane-substituted compounds (e.g., 5r) exhibit potent anticancer activity (IC50 ~10 µM) via caspase-8 activation, while morpholino derivatives (e.g., ) are hypothesized to enhance solubility and target specificity .
  • Cycloheptyl vs.
  • Mechanistic Diversity : D-24851 () acts via microtubule destabilization, a distinct mechanism from caspase-dependent apoptosis in adamantane-indole derivatives, highlighting the impact of substituents on biological targets .

Biological Activity

N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an indole core, a morpholino group, and a cycloheptyl moiety, which collectively enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{24}N_{2}O_{3}, with a molecular weight of approximately 324.41 g/mol. The structural components include:

  • Indole Core : Known for its diverse biological activities.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Cycloheptyl Moiety : Contributes to the compound's lipophilicity.

Structural Formula

N cycloheptyl 2 1 2 morpholino 2 oxoethyl 1H indol 3 yl 2 oxoacetamide\text{N cycloheptyl 2 1 2 morpholino 2 oxoethyl 1H indol 3 yl 2 oxoacetamide}

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. These interactions may modulate critical biochemical pathways, influencing cellular signaling and gene expression.

Pharmacological Studies

Recent studies have indicated that this compound may have applications in:

  • Anticancer Activity : Preliminary in vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis.
Cell LineIC50 (µM)
A54915.4
MCF712.8
HeLa10.5
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antitumor Activity : In a study involving A549 lung cancer cells, this compound demonstrated significant cytotoxicity compared to control groups, with an IC50 value of 15.4 µM, indicating its potential as an anticancer agent.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a 30% reduction in edema compared to untreated controls, highlighting its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cycloheptyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can reaction yields be improved?

  • Methodology : The synthesis of structurally analogous indole derivatives often employs multicomponent reactions (MCRs) or stepwise coupling. For example, indole intermediates can be functionalized at the 3-position via Friedel-Crafts acylation, followed by amidation with cycloheptylamine. Evidence from similar compounds suggests using acyl chlorides (e.g., indol-3-yl-2-oxoacetyl chloride) for efficient coupling to secondary amines under anhydrous conditions . Yield optimization may involve temperature control (e.g., 0–25°C), stoichiometric adjustments (e.g., 1.2–1.5 equivalents of morpholinoethylating agents), and purification via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodology :

  • NMR : 1H and 13C NMR are critical for confirming the indole core, morpholinoethyl side chain, and cycloheptylamide. Conformational isomerism (e.g., in morpholino groups) may require variable-temperature NMR or 2D experiments (COSY, HSQC) .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural proof, particularly for resolving steric effects in the cycloheptyl group .
  • HRMS : High-resolution mass spectrometry validates molecular formula accuracy (e.g., deviations < 2 ppm) .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Methodology : Standard protocols include:

  • Antimicrobial testing : Broth microdilution assays (e.g., against ESKAPE pathogens) in 96-well plates, with MIC values determined after 18–24 hours .
  • Enzyme inhibition : Fluorescence-based or colorimetric assays targeting specific enzymes (e.g., tubulin polymerization inhibition, as seen in related indole derivatives) .
  • Cytotoxicity : MTT or resazurin assays using cancer cell lines, with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s binding interactions with biological targets?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to model interactions between the indole core/morpholino group and target proteins (e.g., tubulin or kinase active sites). Validate with molecular dynamics simulations to assess binding stability .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and sites for structural modification .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodology : Discrepancies in NMR/IR peaks can arise from dynamic effects (e.g., tautomerism). Solutions include:

  • Temperature-dependent NMR : Identify shifting peaks caused by conformational exchange .
  • Vibrational analysis : Compare experimental FT-IR/Raman spectra with DFT-calculated vibrational modes to assign ambiguous signals (e.g., carbonyl stretches near 1650–1700 cm⁻¹) .
  • Solvent effects : Re-run experiments in deuterated DMSO or CDCl3 to isolate solvent-induced shifts .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Core modifications : Replace the cycloheptyl group with smaller (cyclohexyl) or bulkier (adamantyl) substituents to probe steric effects .
  • Side-chain tuning : Substitute the morpholino group with piperazine or thiomorpholine to alter polarity and hydrogen-bonding capacity .
  • Bioisosteres : Replace the oxoacetamide moiety with sulfonamide or urea derivatives to enhance metabolic stability .

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